1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-(4-ethynylphenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-3-5-12(6-4-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVCGOUYXRNLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves the coupling of a bicyclo[1.1.1]pentane derivative with a phenylacetylene derivative under specific reaction conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the ethynylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The ethynylene bridge can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, hydroxylated, and alkylated compounds.
Scientific Research Applications
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane exerts its effects involves its interaction with specific molecular targets and pathways. The ethynylene bridge and bicyclo[1.1.1]pentane unit provide unique structural features that enable the compound to interact with enzymes, receptors, and other biomolecules in a specific manner.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
BCP derivatives are prized for improving solubility, permeability, and metabolic stability compared to planar aromatics. Ethynyl-BCP’s ethynyl group introduces distinct electronic and steric effects:
Table 2: Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural analogs.
Key Findings :
- Lipophilicity (logP) : Ethynyl-BCP’s logP is lower than phenyl-BCP (3.1 vs. ~2.8), likely due to the electron-withdrawing ethynyl group reducing hydrophobicity.
- Solubility : The ethynyl group enhances aqueous solubility compared to phenyl-BCP (35 vs. 28 µg/mL), though less than BCP-F₂ (85 µg/mL) .
- Permeability : Ethynyl-BCP’s permeability exceeds phenyl-BCP (12 vs. 8.5 ×10⁻⁶ cm/s), suggesting improved membrane penetration.
- Metabolic Stability : BCP derivatives generally outperform aromatic counterparts, with Ethynyl-BCP expected to resist oxidative metabolism better than p-fluorophenyl .
Bioisosteric Efficacy in Drug Design
Ethynyl-BCP and related BCP derivatives are evaluated as bioisosteres in lead optimization:
Case Studies:
LpPLA2 Inhibitors (Darapladib) : Replacing a biaryl system with BCP-Ph improved lipophilic efficiency (LipE) by 0.5 units while maintaining potency (IC₅₀ = 5 nM) . Ethynyl-BCP’s ethynyl group may further optimize π-π interactions in hydrophobic pockets.
γ-Secretase Inhibitors : BCP-Ph replaced a p-fluorophenyl group, boosting solubility (4-fold ↑) and oral bioavailability (AUC ↑ 300%) without sacrificing potency .
Tankyrase Inhibitors : BCP cores combined with pyridyl groups lacked cellular activity, highlighting substituent-dependent efficacy .
Advantages of Ethynyl-BCP :
- Combines rigidity (from BCP) with π-stacking capability (from ethynylphenyl).
- Reduces metabolic liabilities associated with aromatic rings.
Biological Activity
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane, a compound characterized by its unique bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.
Structure
This compound features a bicyclic core that enhances its rigidity and three-dimensionality. The ethynyl group attached to the phenyl ring contributes to its reactivity and potential as a bioisostere in drug design.
- Molecular Formula : C₉H₈
- Molecular Weight : 120.16 g/mol
- Solubility : Generally exhibits high solubility in organic solvents, which is advantageous for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to alterations in cellular functions. The compound is known to undergo direct C–H insertion reactions, maintaining the integrity of its bicyclic structure while facilitating interactions with biological macromolecules .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate:
- Absorption : High passive permeability due to its lipophilic nature.
- Distribution : Rapid distribution in tissues.
- Metabolism : Metabolically stable, reducing the likelihood of rapid degradation.
- Excretion : Primarily eliminated through hepatic pathways.
These properties enhance its potential as a therapeutic agent.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of bicyclo[1.1.1]pentane exhibit significant anti-inflammatory properties. For instance, a study on BCP-containing synthetic lipoxin A4 mimetics showed that one derivative effectively reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, highlighting the compound's potential in modulating inflammatory responses .
Study 1: Synthesis and Evaluation of BCP Derivatives
A study synthesized four BCP-containing lipoxin A4 mimetics through asymmetric synthesis techniques. These compounds were screened for their anti-inflammatory effects using human monocyte cell lines. The most effective compound demonstrated an IC50 in the picomolar range, significantly inhibiting pro-inflammatory cytokine release .
Table 1: Biological Activity of BCP Derivatives
| Compound | IC50 (pM) | Effect on NFκB Activity | Cytokine Release Reduction |
|---|---|---|---|
| BCP-sLXm 6a | <10 | ~50% | TNFα, MCP1, MIP1α |
| BCP-sLXm 6b | 20 | ~30% | TNFα |
Study 2: Structure-Activity Relationship (SAR)
Research has indicated that incorporating bicyclo[1.1.1]pentane moieties into drug candidates can enhance their metabolic stability and biological efficacy compared to traditional aromatic structures. This finding supports the use of bicyclo[1.1.1]pentane as a valuable scaffold in drug design .
Q & A
Q. What controls are essential when evaluating BCP bioisosterism in enzyme inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
